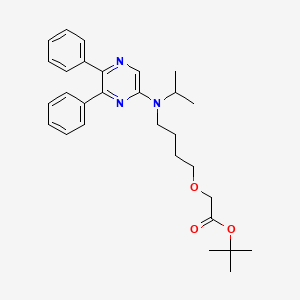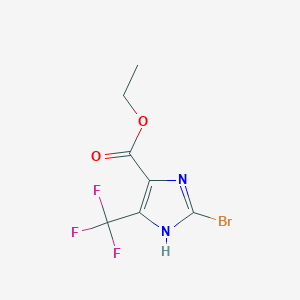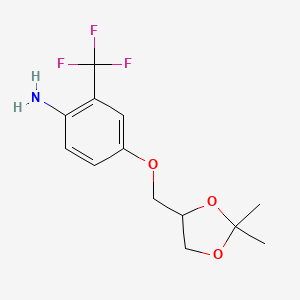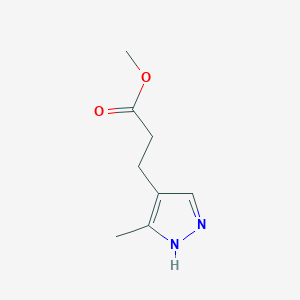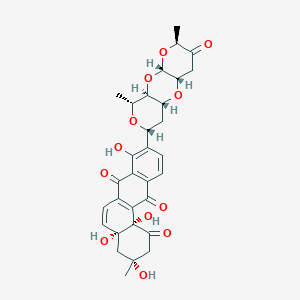
Saquayamycin B1
Übersicht
Beschreibung
Saquayamycin B1 is a natural product found in Streptomyces with data available.
Wirkmechanismus
Target of Action
Saquayamycin B1 primarily targets the PI3K/AKT signaling pathway in human colorectal cancer cells . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .
Mode of Action
This compound interacts with its target by binding to PI3Kα , a key component of the PI3K/AKT signaling pathway . This interaction inhibits the pathway, leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
The inhibition of the PI3K/AKT signaling pathway by this compound affects several downstream effects. It suppresses cell proliferation, invasion, and migration . Furthermore, it induces apoptosis, a process of programmed cell death . The compound also influences the epithelial–mesenchymal transition (EMT), a process that is crucial for cancer metastasis . The expression of important markers related to EMT and apoptosis, including N-cadherin, E-cadherin, and Bcl-2, changes in this compound-treated cells .
Pharmacokinetics
Its potent anti-proliferative activity against colorectal cancer cells, with ic50 values ranging from 018 to 084 µM, suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the effective inhibition of growth and decrease in the motor ability of colorectal cancer cells . It shows strong cytotoxicity against these cells, inhibiting their proliferation in a dose- and time-dependent manner . It also exhibits proapoptosis, antimigration, and anti-invasion activities .
Action Environment
It is derived from marine actinomycete streptomyces sp, suggesting that its production and activity may be influenced by marine environmental conditions .
Biochemische Analyse
Biochemical Properties
Saquayamycin B1 plays a crucial role in inhibiting the proliferation, invasion, and migration of cancer cells by interacting with specific enzymes and proteins. One of the primary targets of this compound is the phosphoinositide 3-kinase (PI3K) enzyme, which is part of the PI3K/AKT signaling pathway . By binding to PI3K, this compound inhibits its activity, leading to the suppression of downstream signaling events that promote cell survival and proliferation. Additionally, this compound interacts with proteins involved in the epithelial-mesenchymal transition, such as N-cadherin and E-cadherin, altering their expression levels and thereby inhibiting cancer cell migration and invasion .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by modulating the expression of apoptosis-related proteins such as Bcl-2 . This compound also affects cell signaling pathways, particularly the PI3K/AKT pathway, leading to reduced cell proliferation and increased cell death. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects collectively contribute to the compound’s potent anticancer activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the catalytic subunit of the PI3K enzyme, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition disrupts the PI3K/AKT signaling pathway, leading to decreased cell survival and proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further enhancing its anticancer effects . The compound’s ability to bind to specific biomolecules and inhibit enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its cytotoxic activity against cancer cells for extended periods Additionally, long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound influences the expression of genes involved in metabolic pathways, further impacting cellular metabolism. These effects on metabolic pathways contribute to the compound’s overall anticancer activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its uptake and accumulation in target cells, enhancing its cytotoxic effects . Additionally, this compound’s distribution within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles . This subcellular localization is essential for the compound’s ability to exert its anticancer effects.
Eigenschaften
IUPAC Name |
(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPXNCFVRSKKD-AYIWFLJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


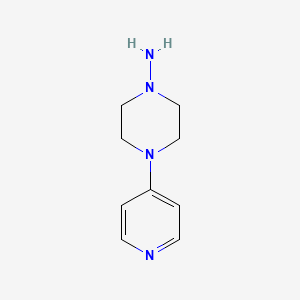
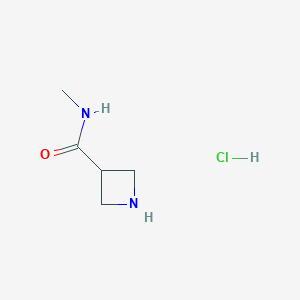
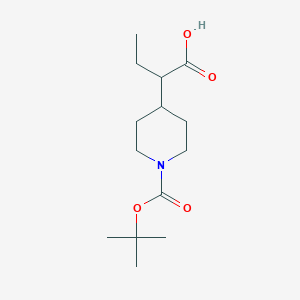
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)
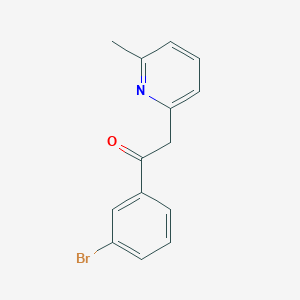
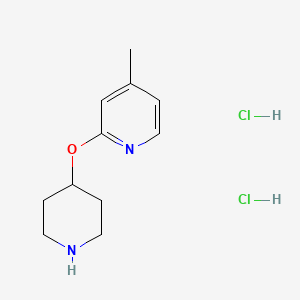
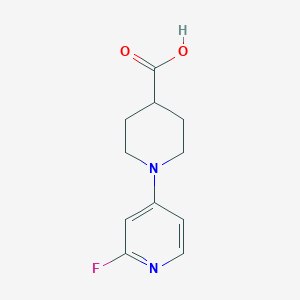
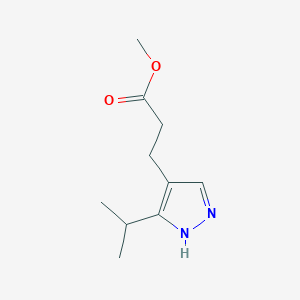
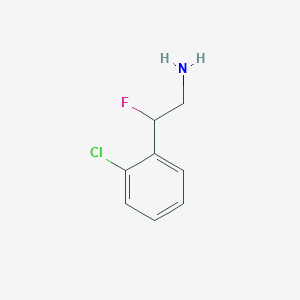
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)
